1,3-Diethyl-1,1,3,3-tetramethyldisilazane
Overview
Description
1,3-Diethyl-1,1,3,3-tetramethyldisilazane: is an organosilicon compound with the molecular formula C8H23NSi2 and a molecular weight of 189.45 g/mol . It is a colorless liquid with a boiling point of 37-39°C at 0.2 mmHg and a density of 0.817 g/mL at 25°C . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Diethyl-1,1,3,3-tetramethyldisilazane can be synthesized through the reaction of 1,1,3,3-tetramethyldisilazane with diethylamine under controlled conditions . The reaction typically involves the use of a solvent such as toluene and a catalyst like platinum to facilitate the process. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors and continuous flow processes to maximize yield and efficiency . The use of advanced purification techniques, such as distillation and chromatography , ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1,3-Diethyl-1,1,3,3-tetramethyldisilazane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form .
Reduction: It can be reduced to form .
Substitution: The compound can undergo substitution reactions with halogens and alkyl groups to form new organosilicon compounds.
Common Reagents and Conditions:
Oxidation: Reagents such as or are commonly used under acidic or basic conditions.
Reduction: Reagents like or are used under anhydrous conditions.
Substitution: Halogenating agents such as chlorine or bromine are used in the presence of a catalyst like aluminum chloride .
Major Products Formed:
- Various organosilicon compounds from substitution reactions .
Siloxane derivatives: from oxidation reactions.
Silane derivatives: from reduction reactions.
Scientific Research Applications
1,3-Diethyl-1,1,3,3-tetramethyldisilazane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of and .
Biology: The compound is utilized in the modification of for enhanced stability and functionality.
Medicine: It is employed in the development of and .
Industry: The compound is used in the production of semiconductors , coatings , and adhesives .
Mechanism of Action
The mechanism of action of 1,3-Diethyl-1,1,3,3-tetramethyldisilazane involves its ability to form stable silicon-nitrogen bonds . These bonds contribute to the compound’s reactivity and stability in various chemical reactions . The molecular targets and pathways involved include the formation of siloxane and silane derivatives , which are crucial in the synthesis of advanced materials and compounds.
Comparison with Similar Compounds
- 1,1,3,3-Tetramethyldisilazane
- 1,1,3,3-Tetramethyl-1,3-divinyldisilazane
- Hexamethyldisilazane
Comparison: 1,3-Diethyl-1,1,3,3-tetramethyldisilazane is unique due to its diethyl groups , which enhance its reactivity and stability compared to similar compounds. The presence of these groups allows for more versatile applications in various fields, making it a valuable compound in scientific research and industrial processes .
Properties
IUPAC Name |
[[[ethyl(dimethyl)silyl]amino]-dimethylsilyl]ethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H23NSi2/c1-7-10(3,4)9-11(5,6)8-2/h9H,7-8H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHRNQQUEUYMEEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](C)(C)N[Si](C)(C)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H23NSi2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00170550 | |
Record name | 1,3-Diethyl-1,1,3,3-tetramethyldisilazane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00170550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17882-94-9 | |
Record name | 1-Ethyl-N-(ethyldimethylsilyl)-1,1-dimethylsilanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17882-94-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Diethyl-1,1,3,3-tetramethyldisilazane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017882949 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Diethyl-1,1,3,3-tetramethyldisilazane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00170550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Diethyl-1,1,3,3-tetramethyldisilazane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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